molecular formula C12H18N4O2 B1379550 tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate CAS No. 1395079-01-2

tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B1379550
CAS No.: 1395079-01-2
M. Wt: 250.3 g/mol
InChI Key: NAGPTLKYUQPBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 1395079-01-2) is a high-value heterocyclic building block extensively used in medicinal chemistry and anticancer drug discovery research. This compound features a tetrahydropyridopyrimidine core, a privileged scaffold in the design of kinase inhibitors, and serves as a key synthetic intermediate . Recent research highlights its application in the structure-based design of novel inhibitors targeting the oncogenic KRAS-G12D mutant, a highly challenging driver of pancreatic, biliary, and other cancers . The Boc-protected amine group on the dihydropyridine ring provides a versatile handle for further synthetic elaboration, allowing researchers to diversify the structure and explore structure-activity relationships . With a molecular formula of C12H18N4O2 and a molecular weight of 250.30 g/mol, it is characterized by high purity, typically 95% or greater, as confirmed by advanced analytical techniques including NMR, HPLC, and LC-MS . This product is intended for use in research and development laboratories only. It is strictly For Research Use Only and is not approved for human or diagnostic use.

Properties

IUPAC Name

tert-butyl 2-amino-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-5-4-8-6-14-10(13)15-9(8)7-16/h6H,4-5,7H2,1-3H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGPTLKYUQPBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395079-01-2
Record name tert-butyl 2-amino-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
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Preparation Methods

The synthesis of tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is usually carried out under reflux conditions with a base such as sodium methoxide in butanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. Its structural similarity to nucleic acid bases allows it to bind to these targets, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pyrido[3,4-d]pyrimidine scaffold is highly modular, with substitutions at positions 2, 4, and 7 dictating reactivity and biological activity. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Applications/Properties
tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (Target Compound) 2-NH₂, 7-Boc C₁₂H₁₈N₄O₂ ~266.30* Not explicitly listed Potential enzyme inhibition, hydrogen-bond donor capacity
tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 2-Cl, 4-Cl, 7-Boc C₁₂H₁₅Cl₂N₃O₂ 304.17 916420-27-4 Intermediate for nucleophilic substitution
tert-Butyl 4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 4-OH, 7-Boc C₁₂H₁₇N₃O₃ 251.28 1142188-60-0 Hydrogen-bonding in crystal packing
tert-Butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate 2-Cl, 8-oxo, 7-Boc C₁₂H₁₄ClN₃O₃ 283.71 2665663-25-0 Precursor for spirocyclic derivatives

Physicochemical Properties

  • Solubility : Boc-protected analogs exhibit improved solubility in organic solvents (e.g., EtOAc, DCM) compared to free amines .
  • Stability : Boc groups decompose under acidic conditions (e.g., TFA), enabling selective deprotection .

Biological Activity

tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a heterocyclic compound with potential biological activities. Its unique structure, characterized by a pyrido-pyrimidine core, suggests various pharmacological applications. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H16N4O3
  • Molecular Weight : 264.28 g/mol
  • CAS Number : 1415841-20-1
  • Synonyms : tert-butyl 2-amino-5-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may exhibit:

  • Antitumor Activity : Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : Its structural features may confer activity against various bacterial strains.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Antitumor Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against several cancer types, including breast and colon cancer cells. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
HCT116 (Colon Cancer)12.8Cell cycle arrest

Antimicrobial Properties

In another study focusing on the antimicrobial efficacy of the compound, it was found to possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its effectiveness.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Enzyme Inhibition Studies

Research has also explored the compound's role as an enzyme inhibitor. Specifically, it was evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate:

  • Absorption : The compound is readily absorbed when administered orally.
  • Metabolism : It undergoes hepatic metabolism with a half-life suitable for therapeutic use.
  • Toxicity Profile : Toxicological assessments reveal low acute toxicity in animal models.

Q & A

Q. Basic Stability Profiling

  • Storage : Store at 2–8°C in sealed, inert-atmosphere containers to prevent hydrolysis of the tert-butyl ester .
  • Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA/ACN gradient). Track degradation products (e.g., free amine from Boc deprotection) .

Advanced Contradiction Analysis
Conflicting reports on similar compounds (e.g., 4-hydroxy vs. 2-amino derivatives) suggest:

  • pH Sensitivity : The amino group increases susceptibility to oxidation. Perform stability tests in buffered solutions (pH 3–9) to identify optimal conditions .

How can researchers design biological assays to evaluate this compound’s kinase inhibition potential?

Q. Methodological Framework

  • Target Selection : Prioritize kinases with structural homology to MST3/4 or CDK families, as pyrido-pyrimidines are known kinase scaffolds .
  • Assay Protocol :
    • Enzyme Activity : Use ADP-Glo™ Kinase Assay with recombinant kinase (e.g., MST3 at 10 nM) and ATP Km ≈ 50 µM.
    • IC50 Determination : Test compound concentrations (0.1–100 µM) in triplicate.
    • Selectivity Screening : Cross-test against 50+ kinases (e.g., DiscoverX Panel) to identify off-target effects .

Data Interpretation
Unexpected inhibition profiles may arise from allosteric binding. Validate with SPR (surface plasmon resonance) to measure binding kinetics (ka, kd) .

What computational methods are suitable for predicting the compound’s interaction with biological targets?

Q. Basic Docking Workflow

  • Protein Preparation : Retrieve kinase structures (e.g., PDB: 4ZVM) and optimize with Schrödinger’s Protein Preparation Wizard.
  • Ligand Docking : Use Glide (SP mode) to simulate binding poses. Prioritize poses with hydrogen bonds to hinge-region residues (e.g., Glu95 in MST3) .

Advanced MD Simulations
Run 100-ns molecular dynamics (GROMACS/AMBER) to assess binding stability. Analyze RMSD, RMSF, and binding free energy (MM-PBSA) to confirm interactions .

How can researchers address low solubility in aqueous buffers during in vitro assays?

Q. Methodological Solutions

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • pH Adjustment : Solubilize the compound in citrate buffer (pH 5.0) if the amine group is protonated .
  • Prodrug Design : Introduce phosphate esters at the amino group for enhanced solubility, followed by enzymatic cleavage in biological systems .

What analytical techniques are critical for characterizing this compound’s purity and structure?

Q. Essential Techniques

Method Application Example Parameters
HPLCPurity assessmentC18 column, 0.1% TFA/ACN, 1 mL/min
HRMSMolecular formula confirmationESI+, resolution > 30,000
1H/13C NMRStructural elucidation500 MHz, DMSO-d6
X-ray DiffractionAbsolute configuration determinationCu Kα radiation, 100 K

Advanced Application
For polymorph screening, perform DSC (differential scanning calorimetry) and PXRD to identify crystalline forms .

What are the potential metabolic pathways of this compound in in vivo studies?

Hypothesis-Driven Approach
Based on structural analogs:

Phase I Metabolism : Oxidative deamination of the 2-amino group via CYP3A4, forming a ketone intermediate.

Phase II Metabolism : Glucuronidation of the pyrimidine nitrogen.

Q. Validation Strategy

  • In Vitro Met Stability : Incubate with liver microsomes (human/rat) and NADPH. Analyze via LC-MS/MS .
  • Metabolite ID : Use Q-Exactive HF-X for high-sensitivity detection of glucuronide conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

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